molecular formula C27H30F3N5O3S2 B12422423 AS-99 free base

AS-99 free base

Cat. No.: B12422423
M. Wt: 593.7 g/mol
InChI Key: VPQCHIWQHIOPQS-UHFFFAOYSA-N
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Description

AS-99 free base is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase enzyme. It has shown significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis, and differentiation, and downregulating MLL fusion target genes .

Preparation Methods

The synthetic routes and reaction conditions for AS-99 free base involve multiple steps, including the use of specific reagents and catalysts. The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as an ASH1L histone methyltransferase inhibitor. Industrial production methods focus on optimizing these synthetic routes to produce the compound in large quantities while maintaining its purity and efficacy .

Chemical Reactions Analysis

AS-99 free base undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions are intermediates that lead to the final active compound, this compound .

Scientific Research Applications

AS-99 free base has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of histone methyltransferase enzymes. In biology and medicine, it has shown promise in the treatment of leukemia by reducing the leukemia burden in vivo. The compound’s ability to block cell proliferation and induce apoptosis makes it a valuable asset in cancer research. Additionally, its selectivity and potency make it a useful compound for studying epigenetic regulation and gene expression .

Mechanism of Action

The mechanism of action of AS-99 free base involves the inhibition of the ASH1L histone methyltransferase enzyme. This inhibition leads to the downregulation of MLL fusion target genes, which are crucial for leukemogenesis. The compound blocks cell proliferation, induces apoptosis, and differentiation, thereby reducing the leukemia burden. The molecular targets and pathways involved include the ASH1L enzyme and the MLL fusion-driven transcriptional programs .

Comparison with Similar Compounds

AS-99 free base is unique in its selectivity and potency as an ASH1L histone methyltransferase inhibitor. Similar compounds include other histone methyltransferase inhibitors such as EZH1, EZH2, DOT1L, SMYD2, SMYD3, SUV39H2, EHMT2, EHMT1, SETDB1, SETD2, NSD2, SETD7, SETD8, PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, and PRMT8. this compound stands out due to its first-in-class status and its significant anti-leukemic activity .

Properties

Molecular Formula

C27H30F3N5O3S2

Molecular Weight

593.7 g/mol

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide

InChI

InChI=1S/C27H30F3N5O3S2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36)

InChI Key

VPQCHIWQHIOPQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N

Origin of Product

United States

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